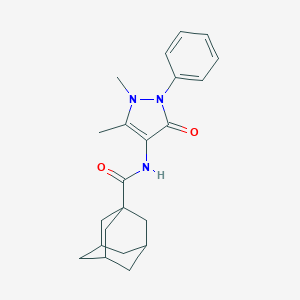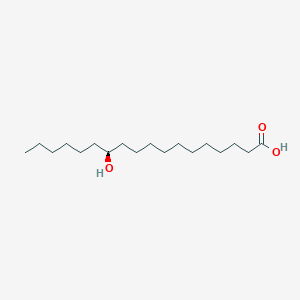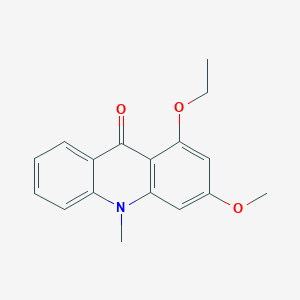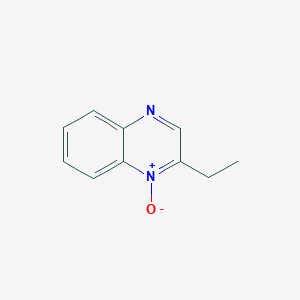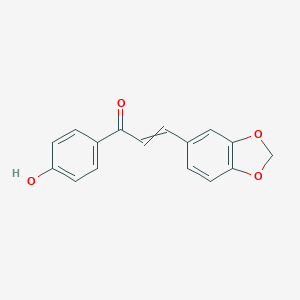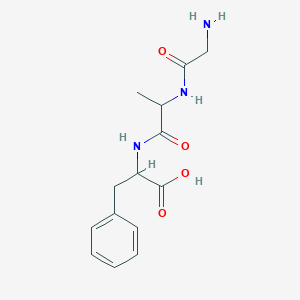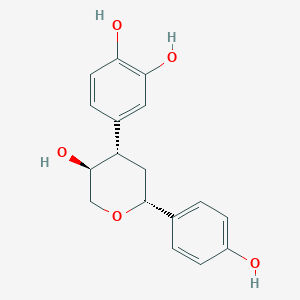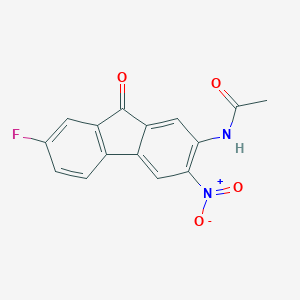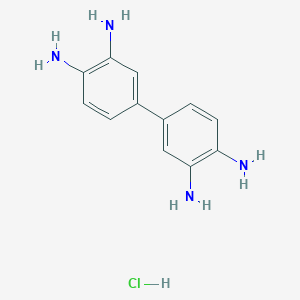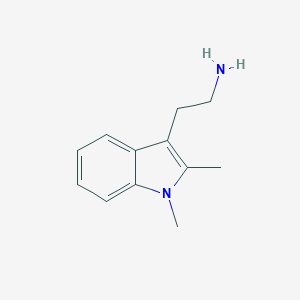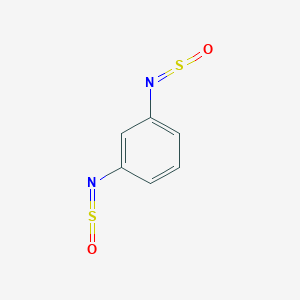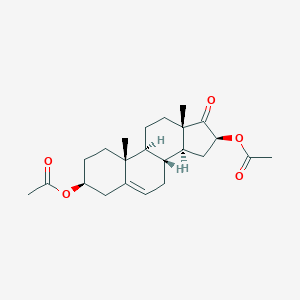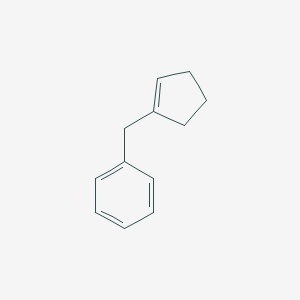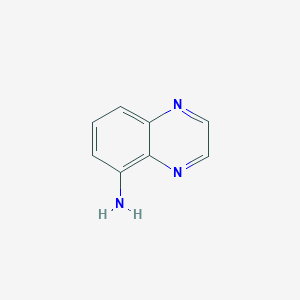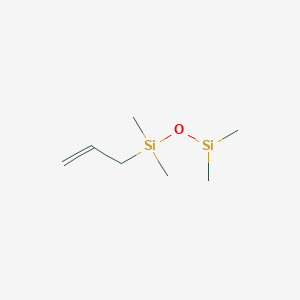
1-Allyl-1,1,3,3-tetramethyldisiloxane
Übersicht
Beschreibung
1-Allyl-1,1,3,3-tetramethyldisiloxane is a derivative of 1,1,3,3-tetramethyldisiloxane (TMDS), which is a compound known for its reactivity and utility in various chemical syntheses. TMDS itself is a highly reactive reducing agent used in catalytic processes such as the hydrosilylation of carbonyl compounds, where it demonstrates superior reactivity compared to monohydrosilanes .
Synthesis Analysis
The synthesis of TMDS-related compounds involves various chemical reactions. For instance, the reaction of 1,3-divinyl-1,1,3,3-tetraphenyldisiloxane with acetonitrile oxide leads to the formation of 1,3-bis[5-(3-methylisoxazolino-2)]-1,1,3,3-tetraphenyldisiloxane, showcasing the flexibility of TMDS derivatives in undergoing cycloaddition reactions . Another synthesis pathway involves the reaction of 1,4-dilithiotetraphenylbutadiene with 1,2-dichlorotetramethyldisilane to produce 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene, which exhibits unique reactivity towards oxidation .
Molecular Structure Analysis
The molecular structure of TMDS derivatives can vary significantly. X-ray diffraction studies have shown that the Si-O-Si bond angle in these compounds is highly flexible, influenced by both steric and electronic factors. For example, the bond angle in the Si-O-Si fragment of certain TMDS derivatives can range from 172.8(2)° to 180(0)°, depending on the substitution pattern of the phenyl groups .
Chemical Reactions Analysis
TMDS and its derivatives participate in a variety of chemical reactions. The Au/TiO2-catalyzed hydrosilylation of carbonyl compounds with TMDS is an example of its reactivity, where it reduces aldehydes or ketones under ambient conditions within short reaction times . Additionally, the oxidation of TMDS derivatives can lead to the formation of siloxane compounds, with mechanisms involving peroxy radicals as intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of TMDS derivatives are influenced by their molecular structure and the substituents present. For instance, the UV-curable prepolymer 1,3-bis[(3-ethyl-3-methoxyoxetane)propyl]tetramethyldisiloxane synthesized from TMDS exhibits excellent photosensitivity and thermal stability up to 405°C. Its mechanical properties, such as tensile strength and elastic modulus, are also notable .
Wissenschaftliche Forschungsanwendungen
Hydroxyl Protection and Hydrosilylation
1-Allyl-1,1,3,3-tetramethyldisiloxane is utilized in the hydroxyl protection-hydrosilylation method. This process involves reacting tetraethoxysilane with allyl alcohol under sodium catalyst conditions to produce triethoxyallyloxylsilane, which subsequently reacts with 1,1,3,3-tetramethyldisiloxane. The final product, 1,3-bis(γ-hydroxypropyl)-1,1,3,3-tetramethyldisiloxane, is achieved through homogeneous hydrolysis. The total yield of this process is 76.4% based on 1,1,3,3-tetramethyldisiloxane (Feng Jian-yue, 2010).
Hydrosilylation in Nitrogen-Containing Compounds
This compound is also used as a hydrosilylating agent for nitrogen-containing alkene derivatives, such as N-allylaniline and N-allylcyclohexylamine. The reactions, performed with Pt0 complex (Karstedt's catalyst), demonstrate total conversion of Si-H groups in reactions with N-allyl compounds, with varying degrees of reactivity depending on the nitrogen atoms' interactions with the Pt catalyst centers (Aleksandra Chechelska-Noworyta et al., 2019).
Regioselective Synthesis of Monofunctionalized Disiloxanes
Selective mono-functionalization of 1,1,3,3-tetramethyldisiloxane with vinyl and allyl metalloids via hydrosilylation reaction has been reported. This process enables the regioselective control of monofunctionalized disiloxanes, with the selection of efficient transition metal catalysts playing a key role (Rafał Januszewski et al., 2020).
Preparation of Alkoxysilanes
1,1,3,3-Tetramethyldisiloxane is reported in a solvent-free reaction for the preparation of alkoxysilanes from cyclic ethers, alcohols, or carbonyl compounds. This method involves ring-opening of ethers and epoxides to give protected alcohols, as well as protection of primary or secondary alcohols and reduction of aldehydes and ketones to obtain alkoxysilanes (L. Pehlivan et al., 2011).
Copolymerization with Vinyl Monomers
It is involved in the radical copolymerization with vinyl monomers like styrene and methyl methacrylate. The reactivities of allyl groups in these processes are influenced by the electron-accepting ability of comonomers, affecting the thermal and mechanical properties of the resulting copolymers (K. Matsukawa et al., 1994).
Safety And Hazards
The compound should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so .
Zukünftige Richtungen
Eigenschaften
InChI |
InChI=1S/C7H17OSi2/c1-6-7-10(4,5)8-9(2)3/h6H,1,7H2,2-5H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKBMLHOISUHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595526 | |
| Record name | 1,1,3,3-Tetramethyl-3-(prop-2-en-1-yl)disiloxanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-1,1,3,3-tetramethyldisiloxane | |
CAS RN |
18387-26-3 | |
| Record name | 1,1,3,3-Tetramethyl-3-(prop-2-en-1-yl)disiloxanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



